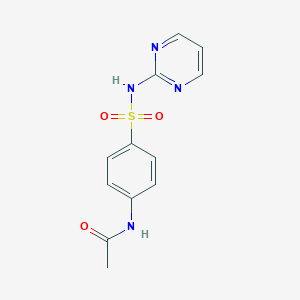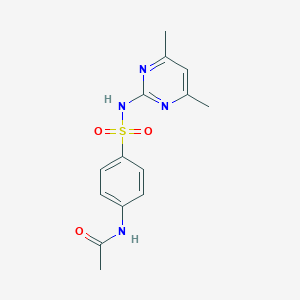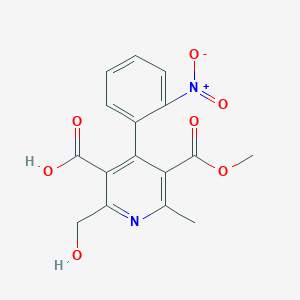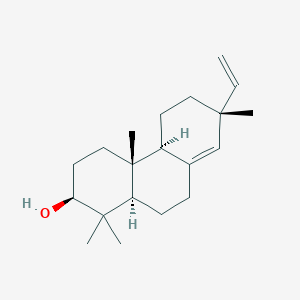
(R)-(-)-3-奎宁环醇
描述
(R)-(-)-3-Quinuclidinol is a chiral compound widely recognized for its utility in the synthesis of various pharmaceuticals. It is a key building block for many antimuscarinic agents and plays a significant role in medicinal chemistry.
Synthesis Analysis
- Enzymatic Synthesis : A biocatalyst for producing (R)-3-Quinuclidinol was developed using Escherichia coli that coexpressed specific reductases and glucose dehydrogenase for efficient reduction of 3-quinuclidinone (Jia et al., 2018).
- Chemical Synthesis : The synthesis of (R)-3-Quinuclidinol can be achieved through various chemical processes, including the reduction of 3-quinuclidinone and subsequent purification steps (Chavakula et al., 2013).
Molecular Structure Analysis
The molecular structure of (R)-(-)-3-Quinuclidinol has been studied extensively, revealing significant insights into its stereochemistry and conformation. The structure's complexity is due to its chiral nature, making it a versatile compound for various pharmaceutical applications (Hou et al., 2014).
Chemical Reactions and Properties
- Reactivity : (R)-(-)-3-Quinuclidinol exhibits high reactivity in the synthesis of various pharmaceutical compounds. It's especially valuable in the production of muscarinic antagonists and other chiral molecules (Rehavi et al., 1977).
- Optical Purity : The optical purity of (R)-(-)-3-Quinuclidinol is a crucial factor in its effectiveness and utility in pharmaceutical synthesis. High optical purity is typically desired for effective medicinal applications (Kalir et al., 1971).
科学研究应用
(R)-3-奎宁环醇是合成多种重要医药化学品的有价值的构件,包括毒蕈碱 M1 和 M3 激动剂和拮抗剂。这种合成对于开发针对这些特定受体类型的药物至关重要 (Chavakula, Mutyala, & Chennupati, 2013).
它还在无溶剂条件下大规模合成毒蕈碱 M1 和 M3 激动剂和拮抗剂中发挥作用,这对于更环保、更具成本效益的药物生产非常重要 (Chavakula 等人,2018 年).
为合成 (R)-3-奎宁环醇而开发的定制自给式全细胞生物催化剂在合成和工业应用中具有潜力,例如生产索利那新、雷瓦托品和阿氯尼定 (Chen 等人,2019 年).
来自根癌农杆菌的新型酶 3-奎宁环酮还原酶催化 3-奎宁环酮立体定向还原为 (R)-3-奎宁环醇,可用于合成各种药物 (Hou 等人,2012 年).
3-奎宁环醇的酶促拆分成其对映异构体可用于研究小鼠和豚鼠回肠中的胆碱能相互作用,突出了其在神经和药理学研究中的潜力 (Rehavi, Maayani, & Sokolovsky, 1977).
开发和验证用于定量 3-(R)-奎宁环醇中的 3-(S)-奎宁环醇的手性 HPLC 方法适用于药物成分中的常规定量,强调了其在质量控制和药物开发中的重要性 (Gaykar 等人,2016 年).
属性
IUPAC Name |
(3R)-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLICPVPXWEGCA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179977 | |
| Record name | 3-Quinuclidinol l-form | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25333-42-0 | |
| Record name | (R)-3-Quinuclidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25333-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinuclidinol l-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025333420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Quinuclidinol l-form | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-quinuclidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-QUINUCLIDINOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19XL022LM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the (R)-enantiomer in these pharmaceutical applications?
A1: The (R)-enantiomer of 3-quinuclidinol is often crucial for the desired biological activity of the final pharmaceutical compound. This is because the three-dimensional structure of the (R)-enantiomer allows for more favorable interactions with the target receptor compared to the (S)-enantiomer. For example, in the case of muscarinic acetylcholine receptors, the (R)-enantiomer often exhibits higher affinity and selectivity for the desired receptor subtype. [, , ]
Q2: What is the molecular formula and weight of (R)-(-)-3-Quinuclidinol?
A2: (R)-(-)-3-Quinuclidinol has a molecular formula of C7H13NO and a molecular weight of 127.19 g/mol.
Q3: Has the behavior of (R)-(-)-3-Quinuclidinol been investigated in confined environments?
A3: Yes, researchers have studied the dielectric and thermal properties of (R)-(-)-3-Quinuclidinol nanoparticles embedded in porous glass. The study revealed a shift in the phase transition temperature to lower values compared to bulk (R)-(-)-3-Quinuclidinol, which aligns with theoretical models considering size effects on structural phase transitions. []
Q4: What are the advantages of employing biocatalysts like QNR for (R)-(-)-3-Quinuclidinol production?
A4: Biocatalytic processes using enzymes like QNR offer several advantages over traditional chemical synthesis:
- High Enantioselectivity: QNR exhibits remarkable selectivity for the (R)-enantiomer of 3-quinuclidinol, simplifying the purification process and increasing product yield. [, , , ]
- Mild Reaction Conditions: Enzymatic reactions typically occur under milder conditions (e.g., lower temperatures, neutral pH) compared to harsh chemical synthesis, minimizing the formation of unwanted byproducts and reducing environmental impact. [, , , ]
- Sustainability: Biocatalysts are renewable resources, offering a more sustainable approach to chemical production. [, , , ]
Q5: Have computational methods been used to study (R)-(-)-3-Quinuclidinol or its derivatives?
A5: Yes, molecular docking simulations have been employed to understand the interactions of 3-quinuclidinone, the precursor to (R)-(-)-3-Quinuclidinol, with the active site of enzymes like borneol dehydrogenase (BDH). These simulations provide valuable insights into the structural basis of enzyme specificity and catalytic mechanisms, paving the way for protein engineering efforts to improve enzyme activity and selectivity. []
Q6: How does the structure of (R)-(-)-3-Quinuclidinol contribute to the activity of its derivatives?
A6: The rigid bicyclic structure and the spatial orientation of the hydroxyl group in (R)-(-)-3-Quinuclidinol are crucial for the activity of its derivatives. Modifications to this core structure, such as the introduction of different substituents or changes in stereochemistry, can significantly impact the binding affinity, selectivity, and pharmacological properties of the resulting compounds. [, , ]
Q7: Are there any specific formulation strategies to improve the stability, solubility, or bioavailability of pharmaceuticals containing (R)-(-)-3-Quinuclidinol?
A7: While specific formulation strategies for pharmaceuticals containing (R)-(-)-3-Quinuclidinol are proprietary information and not readily available, general approaches to improve drug stability, solubility, and bioavailability include:
- Salt Formation: Forming salts with pharmaceutically acceptable acids can enhance solubility and stability. []
Q8: Is there information available on the ADME properties of pharmaceuticals containing (R)-(-)-3-Quinuclidinol?
A8: Specific ADME data for individual pharmaceuticals containing (R)-(-)-3-Quinuclidinol are typically found in their respective package inserts or published clinical trial reports.
Q9: Have there been any studies investigating the in vitro and in vivo efficacy of (R)-(-)-3-Quinuclidinol derivatives?
A9: Yes, numerous studies have investigated the in vitro and in vivo efficacy of (R)-(-)-3-Quinuclidinol derivatives. These studies typically involve cell-based assays to assess the compound's interaction with the target receptor and animal models to evaluate its therapeutic potential. For example, (R)-(-)-3-Quinuclidinol derivatives have shown potential in treating conditions like Alzheimer’s disease, Sjogren syndrome, and urinary incontinence. [, , , , ]
Q10: Is there any information available on potential resistance mechanisms to (R)-(-)-3-Quinuclidinol derivatives?
A10: Information on resistance mechanisms to specific (R)-(-)-3-Quinuclidinol derivatives is limited and often depends on the specific drug target and its mechanism of action.
Q11: When was (R)-(-)-3-Quinuclidinol first synthesized and what were the key milestones in its research?
A11: While the exact date of its first synthesis is difficult to pinpoint, research on (R)-(-)-3-Quinuclidinol and its derivatives has been ongoing for several decades. Key milestones include the discovery of its utility as a chiral building block for muscarinic acetylcholine receptor modulators and the development of efficient and enantioselective synthetic routes, particularly using biocatalysts. [, , , ]
Q12: What are some examples of cross-disciplinary research involving (R)-(-)-3-Quinuclidinol?
A12: The research on (R)-(-)-3-Quinuclidinol exemplifies cross-disciplinary collaboration between:
- Synthetic Organic Chemistry: Developing and optimizing synthetic routes to (R)-(-)-3-Quinuclidinol, including enantioselective methods. [, , , ]
- Biocatalysis and Enzyme Engineering: Identifying and engineering enzymes like QNR for efficient and sustainable production of (R)-(-)-3-Quinuclidinol. [, , , ]
- Medicinal Chemistry: Designing and synthesizing novel pharmaceutical compounds derived from (R)-(-)-3-Quinuclidinol with improved pharmacological properties. [, , , , ]
- Pharmacology: Investigating the interactions of (R)-(-)-3-Quinuclidinol derivatives with their target receptors and their downstream effects. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B23500.png)